![molecular formula C7H5BrClNO B3433562 2-Bromo-alpha-chlorobenzaldoxime CAS No. 38435-47-1](/img/structure/B3433562.png)
2-Bromo-alpha-chlorobenzaldoxime
Overview
Description
2-Bromo-alpha-chlorobenzaldoxime is a chemical compound used in organic synthesis . It is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 2-Bromo-alpha-chlorobenzaldoxime involves complex organic reactions . The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) .Molecular Structure Analysis
The molecular structure of 2-Bromo-alpha-chlorobenzaldoxime can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-alpha-chlorobenzaldoxime are complex and involve multiple steps . The Grignard reaction is a pivotal organic chemical process that involves the interaction between a Grignard reagent and a ketone compound .Scientific Research Applications
Spectroscopic Analysis
“2-bromo-4-chlorobenzaldehyde”, a compound similar to “2-Bromo-alpha-chlorobenzaldoxime”, has been used in spectroscopic studies. Infrared (IR) spectroscopy, a common spectroscopic technique, has been used to characterize compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Conformational Analysis
The conformational analysis of “2-bromo-4-chlorobenzaldehyde” was performed using IR spectroscopy and density functional theory (DFT) . This kind of analysis helps in understanding the spatial arrangement of atoms in a molecule and how this arrangement affects the chemical behavior of the compound.
Solvent Effect Studies
The solvent effect, which is the interaction between solvent and compound, has been studied using "2-bromo-4-chlorobenzaldehyde" . This is important as the polarity of the solvent can influence the IR spectra of the compounds.
Pharmaceutical Applications
Benzaldehyde derivatives, like “2-bromo-4-chlorobenzaldehyde”, are commonly used in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Industrial Applications
Benzaldehyde derivatives are also used in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Antimicrobial Applications
“2-Bromo-1-phenyl-1-pentanone”, another compound similar to “2-Bromo-alpha-chlorobenzaldoxime”, exhibits notable antimicrobial activity against a wide range of bacteria and fungi . Its ability to combat these microorganisms makes it a promising candidate for pharmaceutical and antimicrobial applications .
Synthesis of Other Compounds
“2-Bromo-1-phenyl-1-pentanone” serves as a crucial intermediate in the synthesis of various compounds with diverse applications . For example, it plays a crucial role as a precursor in the synthesis of α-PVP, a potent stimulant drug .
Safety and Hazards
The safety data sheet for a similar compound, alpha-chlorobenzaldoxime, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1Z)-2-bromo-N-hydroxybenzenecarboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLBHCNTSIMFN-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-alpha-chlorobenzaldoxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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